molecular formula C14H8Cl2N2O2 B12908377 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-20-4

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12908377
CAS No.: 61680-20-4
M. Wt: 307.1 g/mol
InChI Key: XYKGMDXEUIKMSY-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazoline-2,4-dione derivatives .

Scientific Research Applications

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the chloro substituents but shares the core structure.

    4-Chloroquinazoline-2,4-dione: Similar structure but with only one chloro substituent.

    3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but without the 7-chloro substituent.

Uniqueness

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro substituents, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .

Properties

CAS No.

61680-20-4

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

7-chloro-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)

InChI Key

XYKGMDXEUIKMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl

Origin of Product

United States

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